alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile

Description

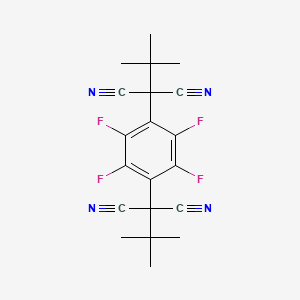

α1,α4-Dicyano-α1,α4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile (hereafter referred to by its full systematic name) is a highly fluorinated, sterically hindered aromatic compound characterized by:

- A central benzene ring substituted with four fluorine atoms at the 2,3,5,6-positions.

- Two cyano (-CN) groups at the α1 and α4 positions.

- Two bulky tert-butyl (1,1-dimethylethyl) groups adjacent to the cyano substituents.

This structure confers exceptional thermal stability, low polarizability, and resistance to oxidation, making it valuable in high-performance polymer matrices and specialty solvents. Its electron-withdrawing substituents (fluoro and cyano groups) also influence its reactivity in nucleophilic aromatic substitution reactions.

Properties

Molecular Formula |

C20H18F4N4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

2-tert-butyl-2-[4-(1,1-dicyano-2,2-dimethylpropyl)-2,3,5,6-tetrafluorophenyl]propanedinitrile |

InChI |

InChI=1S/C20H18F4N4/c1-17(2,3)19(7-25,8-26)11-13(21)15(23)12(16(24)14(11)22)20(9-27,10-28)18(4,5)6/h1-6H3 |

InChI Key |

XHRGWBCRHKHPDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C#N)(C#N)C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C(C)(C)C)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile typically involves multi-step organic reactions. Common starting materials might include fluorinated benzene derivatives and nitrile-containing compounds. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyano groups, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could target the cyano groups, converting them into amines or other reduced forms.

Substitution: The fluorine atoms on the benzene ring may be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors through its cyano or fluorine groups, affecting molecular pathways.

Comparison with Similar Compounds

Thermal Stability

The tert-butyl groups in the target compound provide steric protection to the cyano and fluorine substituents, delaying decomposition until >300°C. In contrast, the methyl variant decomposes at ~250°C due to weaker steric shielding .

Solubility

The compound’s low polarity (due to fluorine and tert-butyl groups) limits solubility in polar solvents like water or ethanol (<0.1 mg/mL at 25°C). Non-fluorinated analogues exhibit higher solubility in hydrocarbons (e.g., hexane: ~5 mg/mL).

Reaction Pathways

Fluorine and cyano groups direct electrophilic attacks to the para positions, but the bulky tert-butyl groups hinder such reactions. In lumping strategies for atmospheric modeling, this compound’s reactivity is grouped with other electron-deficient fluorinated aromatics, as their degradation pathways (e.g., OH radical-mediated oxidation) are statistically similar .

Biological Activity

- Molecular Formula : C14H8F4N2

- Molecular Weight : 296.22 g/mol

- Structural Characteristics : The compound features a tetrafluorobenzene core with two cyano groups and bulky tert-butyl substituents that influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of cyano groups often enhances the lipophilicity of the molecule, potentially improving membrane permeability and enhancing its efficacy against various microbial strains.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines. For instance, compounds with similar fluorinated structures have shown promise as anticancer agents due to their ability to induce apoptosis in malignant cells. Specific assays such as MTT or XTT can be employed to quantify cell viability post-treatment.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit proteases or kinases, which are crucial for cancer cell proliferation and survival.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated benzenedicarbonitriles for their anticancer properties. The results indicated that compounds with similar structures to alpha1,alpha4-Dicyano-alpha1,alpha4-Bis(1,1-Dimethylethyl)-2,3,5,6-Tetrafluoro-1,4-Benzenediacetonitrile exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of nitrile-containing compounds against Gram-positive and Gram-negative bacteria. The study found that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application in antibiotic development.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.